Cas no 2416218-85-2 ((1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride)
(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- AT27429
- (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine HCl
- (1S)-1-(2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE HCL
- (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride
- MFCD24430414
- (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine hydrochloride
- CS-0169655
- EN300-25310566
- (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
- BS-48841
- (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2416218-85-2
-
- MDL: MFCD24430414
- Inchi: 1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
- InChI Key: OWBHILUDLKIQEF-JEDNCBNOSA-N
- SMILES: Cl.FC1C(C(F)(F)F)=CC=CC=1[C@H](C)N
Computed Properties
- Exact Mass: 243.0437897g/mol
- Monoisotopic Mass: 243.0437897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25310566-1g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 1g |
$748.0 | 2023-09-14 | |
| Enamine | EN300-25310566-5g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 5g |
$2062.0 | 2023-09-14 | |
| Enamine | EN300-25310566-10g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 10g |
$3705.0 | 2023-09-14 | |
| eNovation Chemicals LLC | Y1230253-1g |
(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 1g |
$1200 | 2024-06-03 | |
| AstaTech | AT27429-0.25/G |
(1S)-1-(2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE HCL |
2416218-85-2 | 95% | 0.25g |
$697 | 2023-09-19 | |
| Enamine | EN300-25310566-0.05g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-25310566-0.1g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 0.1g |
$259.0 | 2024-06-19 | |
| Enamine | EN300-25310566-0.25g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 0.25g |
$370.0 | 2024-06-19 | |
| Enamine | EN300-25310566-0.5g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 0.5g |
$583.0 | 2024-06-19 | |
| Enamine | EN300-25310566-1.0g |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride |
2416218-85-2 | 95% | 1.0g |
$748.0 | 2024-06-19 |
(1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride
Introduction to (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride (CAS No. 2416218-85-2)
Compound with the CAS number 2416218-85-2 and the product name (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.
The molecular structure of this compound features a chiral center at the (1S) position, which is a critical factor in determining its biological activity. The presence of both fluoro and trifluoromethyl substituents on the phenyl ring enhances its lipophilicity and metabolic stability, making it an attractive candidate for further exploration in drug design. These substituents not only improve the compound's pharmacokinetic properties but also contribute to its binding affinity to biological targets.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced bioavailability and resistance to metabolic degradation. The use of fluorine atoms in pharmaceuticals has been extensively studied, and compounds like (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride exemplify this trend. The fluorine atoms at the 2-position and the trifluoromethyl group at the 3-position of the phenyl ring play a crucial role in modulating the compound's interactions with biological receptors.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The chiral amine functionality provides a scaffold for further derivatization, allowing chemists to explore a wide range of structural modifications. This flexibility is particularly valuable in the context of rational drug design, where precise control over molecular structure is essential for achieving desired pharmacological effects.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutics. For instance, compounds containing fluoro and trifluoromethyl groups have shown promise in treating various diseases, including cancer and infectious disorders. The enhanced binding affinity and metabolic stability provided by these substituents make them particularly useful in designing drugs with improved efficacy and reduced side effects.
The hydrochloride salt form of (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine not only improves the compound's solubility but also enhances its stability under various storage conditions. This makes it a more practical candidate for further pharmaceutical development. Solubility is a critical factor in drug formulation, as it directly impacts the bioavailability and therapeutic efficacy of a drug.
In conclusion, (1S)-1-2-fluoro-3-(trifluoromethyl)phenylethan-1-amine hydrochloride (CAS No. 2416218-85-2) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, including chiral centers and fluorinated substituents, make it an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated compounds, this compound is likely to play an important role in the development of next-generation therapeutics.
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